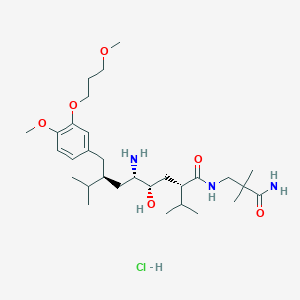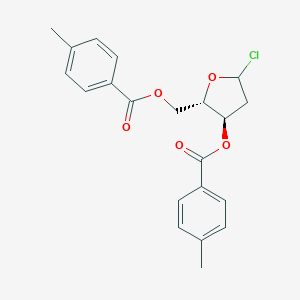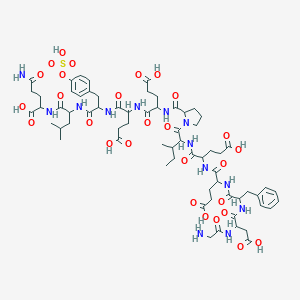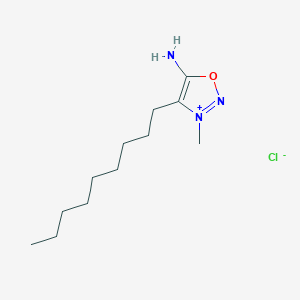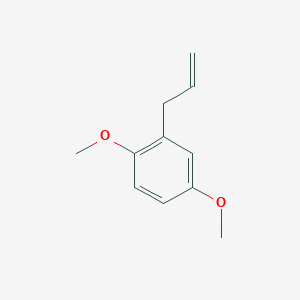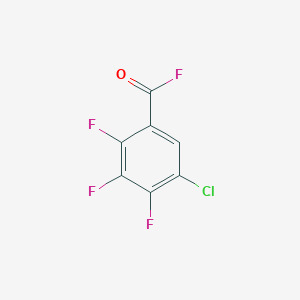
5-Chloro-2,3,4-trifluorobenzoyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,3,4-trifluorobenzoyl fluoride (CTFBF) is a fluorinated benzoyl halide that has been widely used in scientific research as a reactive intermediate and a building block for the synthesis of various compounds. CTFBF is a colorless liquid with a boiling point of 159-160°C and a molecular weight of 236.53 g/mol.
作用机制
The mechanism of action of 5-Chloro-2,3,4-trifluorobenzoyl fluoride is based on its ability to react with nucleophiles. The reaction between 5-Chloro-2,3,4-trifluorobenzoyl fluoride and a nucleophile involves the formation of a covalent bond between the carbonyl carbon of 5-Chloro-2,3,4-trifluorobenzoyl fluoride and the nucleophilic atom of the nucleophile. The reaction is typically catalyzed by a base, such as triethylamine, which facilitates the deprotonation of the nucleophile and enhances its reactivity.
生化和生理效应
5-Chloro-2,3,4-trifluorobenzoyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known that 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with biological molecules, such as amino acids and proteins, to form covalent adducts. The formation of these adducts can alter the structure and function of the biological molecules, leading to potential toxicity and adverse effects.
实验室实验的优点和局限性
The advantages of using 5-Chloro-2,3,4-trifluorobenzoyl fluoride in lab experiments include its versatility, efficiency, and cost-effectiveness. 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with a variety of nucleophiles to form new compounds with diverse structures and properties. The synthesis method is simple, efficient, and cost-effective, making 5-Chloro-2,3,4-trifluorobenzoyl fluoride a readily available compound for scientific research.
The limitations of using 5-Chloro-2,3,4-trifluorobenzoyl fluoride in lab experiments include its potential toxicity and adverse effects. 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with biological molecules to form covalent adducts, leading to potential toxicity and adverse effects. Therefore, caution should be exercised when handling 5-Chloro-2,3,4-trifluorobenzoyl fluoride, and appropriate safety measures should be taken.
未来方向
There are several future directions for the use of 5-Chloro-2,3,4-trifluorobenzoyl fluoride in scientific research. One direction is the development of new synthetic methods using 5-Chloro-2,3,4-trifluorobenzoyl fluoride as a building block. Another direction is the exploration of 5-Chloro-2,3,4-trifluorobenzoyl fluoride's potential as a tool for the modification of biological molecules, such as proteins and nucleic acids. Additionally, the development of new applications for 5-Chloro-2,3,4-trifluorobenzoyl fluoride in material science and medicinal chemistry is an area of active research. Finally, the investigation of the potential toxicity and adverse effects of 5-Chloro-2,3,4-trifluorobenzoyl fluoride is an important direction for future research.
合成方法
5-Chloro-2,3,4-trifluorobenzoyl fluoride can be synthesized by the reaction of 5-chloro-2,3,4-trifluorobenzoic acid with thionyl fluoride in the presence of triethylamine. The reaction proceeds smoothly at room temperature and yields a high purity product. The synthesis method is simple, efficient, and cost-effective, making 5-Chloro-2,3,4-trifluorobenzoyl fluoride a readily available compound for scientific research.
科学研究应用
5-Chloro-2,3,4-trifluorobenzoyl fluoride has been widely used in scientific research as a reactive intermediate and a building block for the synthesis of various compounds. 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form new compounds with diverse structures and properties. The versatility of 5-Chloro-2,3,4-trifluorobenzoyl fluoride has made it a valuable tool in organic synthesis, medicinal chemistry, and material science.
属性
CAS 编号 |
101513-69-3 |
|---|---|
产品名称 |
5-Chloro-2,3,4-trifluorobenzoyl fluoride |
分子式 |
C7HClF4O |
分子量 |
212.53 g/mol |
IUPAC 名称 |
5-chloro-2,3,4-trifluorobenzoyl fluoride |
InChI |
InChI=1S/C7HClF4O/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H |
InChI 键 |
HDPODBQAFOAFJY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F |
同义词 |
Benzoyl fluoride, 5-chloro-2,3,4-trifluoro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)
